6-fluoropyrimidin-4-amine
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Overview
Description
6-fluoropyrimidin-4-amine is a chemical compound with the molecular formula C8H12ClN3. It is known for its role as a selective and potent serine protease inhibitor. This compound is often used in biochemical research and pharmaceutical applications due to its ability to inhibit enzymes like trypsin and plasmin .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoropyrimidin-4-amine typically involves the following steps:
Preparation of 4-carboxylbenzaldehyde: This can be achieved by reacting 4-carboxylbenzaldehyde or its alkyl ester (e.g., methyl 4-formyl benzoate) with hydroxyamine to form an oxime.
Formation of Benzamidine: The 4-aminomethylbenzoic acid is then converted to this compound through a series of reactions involving amidine formation and subsequent hydrochloride addition.
Industrial Production Methods
Industrial production methods for this compound often involve catalytic reduction processes using catalysts like Raney nickel under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
6-fluoropyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form different amine derivatives.
Common reagents used in these reactions include hydrogen, sodium hydroxide, and various nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
6-fluoropyrimidin-4-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 6-fluoropyrimidin-4-amine involves its binding to the active site of serine proteases, thereby inhibiting their activity. This inhibition occurs through the formation of a reversible complex with the enzyme, preventing substrate access and subsequent catalysis . The molecular targets include enzymes like trypsin and plasmin, which play crucial roles in various biological processes .
Comparison with Similar Compounds
6-fluoropyrimidin-4-amine is unique due to its high selectivity and potency as a serine protease inhibitor. Similar compounds include:
Benzamidine: A simpler structure with similar inhibitory properties.
4-Aminobenzamidine: Another derivative with comparable enzyme inhibition capabilities.
Pyrrolo[3,2-c]quinolines: Structural analogs used as topoisomerase inhibitors.
These compounds share similar inhibitory mechanisms but differ in their structural complexity and specific applications .
Properties
Molecular Formula |
C8H12ClN3 |
---|---|
Molecular Weight |
185.65 g/mol |
IUPAC Name |
4-(aminomethyl)benzenecarboximidamide;hydrochloride |
InChI |
InChI=1S/C8H11N3.ClH/c9-5-6-1-3-7(4-2-6)8(10)11;/h1-4H,5,9H2,(H3,10,11);1H |
InChI Key |
JEKAWKHWQNOMME-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN)C(=N)N.Cl |
Origin of Product |
United States |
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